Dimethyl(3-mercaptopropyl)ammonium chloride
Overview
Description
Dimethyl(3-mercaptopropyl)ammonium chloride, also known as (3-Mercaptopropyl)ammonium chloride, is a chemical compound with the linear molecular formula C3H10ClNS . It is a technical grade solid with a melting point of 80-85 °C .
Molecular Structure Analysis
The molecular structure of this compound is based on its linear molecular formula C3H10ClNS . The molecular weight of this compound is 127.64 .Physical and Chemical Properties Analysis
This compound is a technical grade solid with a melting point of 80-85 °C . It has a molecular weight of 127.64 . More specific physical and chemical properties such as density, solubility, and reactivity are not available in the sources.Scientific Research Applications
Antimicrobial Coatings
Dimethyl(3-mercaptopropyl)ammonium chloride, as a type of quaternary ammonium salt, contributes significantly to the development of antimicrobial coatings. In a study by Liu et al. (2013), quaternary ammonium salts were utilized alongside N-halamines for creating antimicrobial coatings on cotton. This combination showed enhanced effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating its potential for healthcare and textile applications (Liu et al., 2013).
Molecular Structure Analysis
The molecular structure and spectral properties of quaternary ammonium derivatives have been thoroughly investigated, showcasing the versatility of these compounds in scientific research. Kowalczyk (2008) synthesized and characterized quaternary ammonium derivatives, providing essential insights into their molecular behavior through spectroscopic analysis (Kowalczyk, 2008).
Polymers and Surfactants Development
This compound plays a pivotal role in the synthesis of polymers and surfactants, demonstrating its importance in material science. For instance, Beilei (2009) focused on the synthesis and surface activity of quaternary ammonium salt cationic surfactants, highlighting their exceptional surface activity and potential for industrial applications (Beilei, 2009).
Environmental Applications
In environmental science, quaternary ammonium compounds, including this compound, have been utilized for the removal of pollutants such as nitrates. Kang et al. (2019) synthesized quaternary ammonium functionalized-silica gel for nitrate removal, demonstrating the compound's utility in water treatment technologies (Kang et al., 2019).
Safety and Hazards
Dimethyl(3-mercaptopropyl)ammonium chloride may be harmful if swallowed or in contact with skin. It causes serious eye damage and is very toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
Future Directions
Dimethyl(3-mercaptopropyl)ammonium chloride, also known as 3-aminopropylthiol hydrochloride (APT), can be used to form a plasmonic tunneling gap through coulomb blockage, which can potentially be used in high-speed switching devices . It can also form a self-assembled monolayer (SAM) on gold nanorods (AuNR), which can be used to control spacing and photon absorption in photovoltaic and other light sensor devices .
Mechanism of Action
Target of Action
Dimethyl(3-mercaptopropyl)ammonium chloride, also known as (3-Mercaptopropyl)ammonium chloride , is a type of organosulfur compoundIt’s known that organosulfur compounds often interact with thiol (-sh) or sulfhydryl groups in biological molecules, which play crucial roles in various biochemical processes .
Mode of Action
It’s known that this compound can form self-assembled monolayers (sams) with amine-terminated alkyl thiols . This property allows it to create a separation layer between metal surfaces and nanoparticles , which could influence various biochemical interactions.
Biochemical Pathways
Given its ability to form sams, it may influence pathways related to metal ion homeostasis, redox reactions, and nanoparticle interactions .
Result of Action
Its ability to form sams on gold nanorods (aunr) has been used to control the spacing and photon absorption in photovoltaic and other light sensor devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its ability to form SAMs can be influenced by factors such as temperature, pH, and the presence of other chemical species . .
Biochemical Analysis
Biochemical Properties
Dimethyl(3-mercaptopropyl)ammonium chloride plays a significant role in biochemical reactions, particularly in the formation of self-assembled monolayers (SAMs). These monolayers are crucial for creating organized structures at the molecular level, which can be used in various applications such as biosensors and nanotechnology . The compound interacts with enzymes, proteins, and other biomolecules through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can lead to the modification of protein function and activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying the activity of key signaling proteins through its thiol group. This modification can lead to changes in gene expression and cellular metabolism . Additionally, the compound can impact cell function by altering the redox state of the cell, which can affect various cellular processes such as apoptosis and proliferation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules through its thiol group. This interaction can lead to the formation of covalent bonds with cysteine residues in proteins, resulting in the modification of protein function and activity . The compound can also act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction. Additionally, it can influence gene expression by modifying the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, particularly in the presence of light and oxygen . Long-term exposure to the compound can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These changes can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can have beneficial effects on cellular function by modifying the activity of key signaling proteins and enzymes . At high doses, it can be toxic and lead to adverse effects such as oxidative stress and cell death. The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to redox regulation and thiol metabolism . The compound interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. These interactions can have significant effects on cellular function and overall metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can affect the localization and accumulation of the compound, influencing its activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, where it can exert its effects on cellular function . The compound can be directed to these compartments through targeting signals and post-translational modifications. These localization mechanisms are crucial for the compound’s activity and function, as they determine its interactions with specific biomolecules and cellular processes.
Properties
IUPAC Name |
3-(dimethylamino)propane-1-thiol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS.ClH/c1-6(2)4-3-5-7;/h7H,3-5H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCEREWKVPIQLGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCS.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971151 | |
Record name | 3-(Dimethylamino)propane-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55778-17-1, 38048-81-6 | |
Record name | Dimethyl(3-mercaptopropyl)ammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055778171 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(Dimethylamino)propane-1-thiol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10971151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl(3-mercaptopropyl)ammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(dimethylamino)propane-1-thiol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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